molecular formula C15H29NSSn B032616 5-(Tributylstannyl)thiazole CAS No. 157025-33-7

5-(Tributylstannyl)thiazole

Cat. No. B032616
M. Wt: 374.2 g/mol
InChI Key: GOWNSHUNTJWVOM-UHFFFAOYSA-N
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Patent
US07417050B2

Procedure details

n-Butyllithium (1.6M, 4.95 mL, 7.88 mmol) was added to a solution of 2-trimethylsilylthiazole (826 mg, 5.25 mmol) in anhydrous ether (45 mL) stirred at −78° C. under nitrogen. After 20 min, tri-n-butylstannyl chloride (2.57 g, 7.88 mmol) was added, then the solution was allowed to warm to room temperature, and stirred for another 1 h. The mixture was quenched and washed with 1N sodium hydroxide, dried through MgSO4, and then the solvent was evaporated to give a brown oily residue. The residue of 2-trimethylsilyl-5-tributylstannyl-thiazole was passed through a column of neutral alumina eluting with a gradient of ammoniated methanol in chloroform to give the sub-title compound as a yellow oil (1.5 g).
Quantity
4.95 mL
Type
reactant
Reaction Step One
Quantity
826 mg
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
tri-n-butylstannyl chloride
Quantity
2.57 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.C[Si](C)(C)C1SC=CN=1.C([Sn](Cl)(CCCC)CCCC)CCC.C[Si](C)(C)[C:31]1[S:32][C:33]([Sn:36]([CH2:45][CH2:46][CH2:47][CH3:48])([CH2:41][CH2:42][CH2:43][CH3:44])[CH2:37][CH2:38][CH2:39][CH3:40])=[CH:34][N:35]=1>CCOCC.C(Cl)(Cl)Cl.CO>[CH2:45]([Sn:36]([CH2:37][CH2:38][CH2:39][CH3:40])([CH2:41][CH2:42][CH2:43][CH3:44])[C:33]1[S:32][CH:31]=[N:35][CH:34]=1)[CH2:46][CH2:47][CH3:48]

Inputs

Step One
Name
Quantity
4.95 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
826 mg
Type
reactant
Smiles
C[Si](C=1SC=CN1)(C)C
Name
Quantity
45 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
tri-n-butylstannyl chloride
Quantity
2.57 g
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C=1SC(=CN1)[Sn](CCCC)(CCCC)CCCC)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred at −78° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for another 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched
WASH
Type
WASH
Details
washed with 1N sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried through MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown oily residue

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(CCC)[Sn](C1=CN=CS1)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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